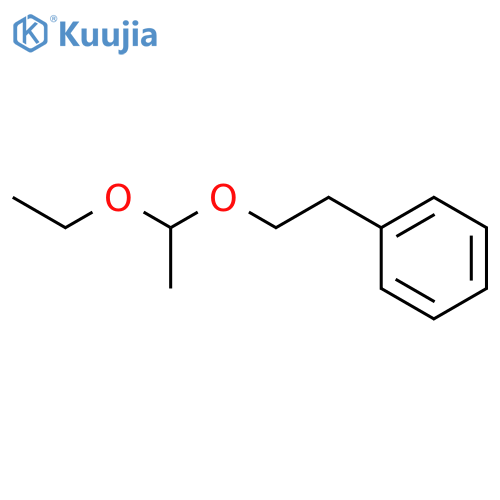Cas no 2556-10-7 (2-(1-Ethoxyethoxy)ethyl)benzene)

2556-10-7 structure
商品名:2-(1-Ethoxyethoxy)ethyl)benzene
CAS番号:2556-10-7
MF:C12H18O2
メガワット:194.27012
CID:258065
2-(1-Ethoxyethoxy)ethyl)benzene 化学的及び物理的性質
名前と識別子
-
- (2-(1-Ethoxyethoxy)ethyl)benzene
- 1-(2-(((1-ETHYLOXY)ETHYL)OXY)ETHYL)BENZENE
- 2-(1-ETHOXYETHOXY)ETHYL)BENZENE
- Benzene,[2-(1-ethoxyethoxy)ethyl]-
- Acetaldehyde ethyl 2-phenylethyl acetal
- Acetaldehyde ethyl phenylethyl acetal
- Acetaldehyde,ethyl phenethyl acetal
- EINECS 219-868-9
- Ethyl phenethyl acetal
- Hyacinth Body
- 1-Ethoxy-1-(2'-phenylethoxy)ethane
- 2-(1-Ethoxyethoxy)ethyl)benzene
-
- インチ: InChI=1S/C12H18O2/c1-3-13-11(2)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
- InChIKey: QQDGMPOYFGNLMT-UHFFFAOYSA-N
- ほほえんだ: CC(OCC)OCCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 194.13100
- どういたいしつりょう: 194.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5A^2
- ぶんしりょう: 194.27
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: 本品は無色液体で、甘い花の香り、緑の葉の香りと淡いクリームの味があります。自然界にはない化合物でもあります。
- 密度みつど: 0.964±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 241.4±15.0 ºC (760 Torr),
- フラッシュポイント: 77.7±19.9 ºC,
- 屈折率: 1.5050 (estimate)
- ようかいど: 微溶性(1.9 g/l)(25ºC)、
- PSA: 18.46000
- LogP: 2.62820
- ようかいせい: 4体積の70%エタノールと油に溶解し、緑色と甘味を持つ花の香り、軽いペースト状の香り、ヒヤシンス、初期キンレンゲ、スズランの香りを持つ。勢いが強い。
2-(1-Ethoxyethoxy)ethyl)benzene セキュリティ情報
2-(1-Ethoxyethoxy)ethyl)benzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-(1-Ethoxyethoxy)ethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCF-023-20 mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E30230-20mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | ,HPLC≥98% | 20mg |
¥138.0 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0604-1 mg |
(2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | 1mg |
¥198.00 | 2022-04-26 | ||
| A2B Chem LLC | AF28280-100g |
Ethyl Phenethyl Acetal |
2556-10-7 | 99% | 100g |
$1449.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_603138-20mg |
2-(1-Ethoxyethoxy)ethyl)benzene, 98% |
2556-10-7 | 98% | 20mg |
¥720.00 | 2024-08-09 | |
| A2B Chem LLC | AF28280-50mg |
Ethyl Phenethyl Acetal |
2556-10-7 | 98% | 50mg |
$78.00 | 2023-12-31 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2804-20mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | ≥98% | 20mg |
¥120元 | 2023-09-15 | |
| TRC | E261620-50mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | 50mg |
$ 620.00 | 2022-06-05 | ||
| TRC | E261620-10mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | 10mg |
$ 190.00 | 2022-06-05 | ||
| S e l l e c k ZHONG GUO | S9320-25mg |
Efetaal |
2556-10-7 | 99% | 25mg |
¥794.8 | 2023-09-15 |
2-(1-Ethoxyethoxy)ethyl)benzene 関連文献
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
2556-10-7 (2-(1-Ethoxyethoxy)ethyl)benzene) 関連製品
- 68345-22-2(Benzene,[2,2-bis(2-methylpropoxy)ethyl]-)
- 6314-97-2((2,2-diethoxyethyl)benzene)
- 101-49-5(2-Benzyl-1,3-dioxolane)
- 64577-91-9((2-(1-Butoxyethoxy)ethyl)benzene)
- 101-48-4(Phenylacetaldehyde dimethyl acetal;1,1-Dimethoxy-2-phenylethane)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 307-59-5(perfluorododecane)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2556-10-7)1-(2-(((1-ETHYLOXY)ETHYL)OXY)ETHYL)BENZENE

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ